
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophényl)-2,4-diméthyl- est un composé chimique appartenant à la famille des triazoles. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophényl)-2,4-diméthyl- implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les voies de synthèse courantes peuvent inclure :
Cyclisation de dérivés d’hydrazine : En utilisant des dérivés d’hydrazine et des aldéhydes ou des cétones appropriés dans des conditions acides ou basiques.
Utilisation d’azides : Réaction d’azides avec des alcynes ou des nitriles en présence de catalyseurs.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement des voies de synthèse évolutives avec des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela peut inclure :
Réacteurs discontinus ou à flux continu : Pour contrôler les paramètres de réaction tels que la température, la pression et la concentration.
Techniques de purification : telles que la cristallisation, la distillation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophényl)-2,4-diméthyl- peut subir diverses réactions chimiques, notamment :
Oxydation : En utilisant des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : En utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Réaction avec des nucléophiles ou des électrophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénation en utilisant du chlore ou du brome en présence d’un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple :
Oxydation : Peut produire des dérivés oxydés avec des groupes fonctionnels supplémentaires.
Réduction : Pourrait produire des formes réduites avec des propriétés électroniques modifiées.
Substitution : Se traduit par des dérivés de triazole substitués avec des activités biologiques variées.
4. Applications de recherche scientifique
Chimie : Comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigation de son activité biologique et de son potentiel en tant que candidat médicament.
Médecine : Exploration de son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisation de ses propriétés dans le développement de nouveaux matériaux ou produits agrochimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential in treating various diseases.
Industry: Utilizing its properties in the development of new materials or agrochemicals.
Mécanisme D'action
Le mécanisme d’action de 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophényl)-2,4-diméthyl- implique son interaction avec des cibles moléculaires et des voies spécifiques. Cela peut inclure :
Liaison aux enzymes ou aux récepteurs : Modulation de leur activité.
Interférence avec les voies métaboliques : Affectation des processus cellulaires.
Induction ou inhibition de l’expression génique : Modification de la synthèse des protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,4-Triazole : Un composé parent avec une structure plus simple.
5-Phényl-1,2,4-triazole : Un dérivé avec un groupe phényle.
2-Méthyl-1,2,4-triazole : Un dérivé avec un groupe méthyle.
Unicité
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophényl)-2,4-diméthyl- est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
117258-17-0 |
|---|---|
Formule moléculaire |
C10H10ClN3O |
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-2,4-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H10ClN3O/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
Clé InChI |
ZLWMYBZOUMGRRY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN(C1=O)C)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


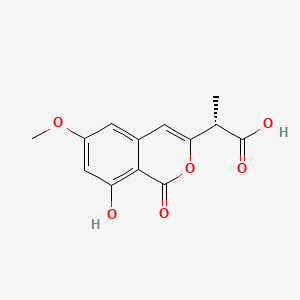
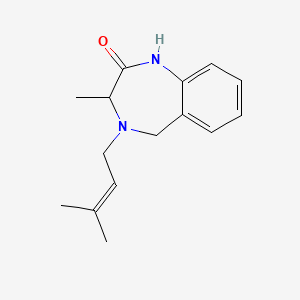


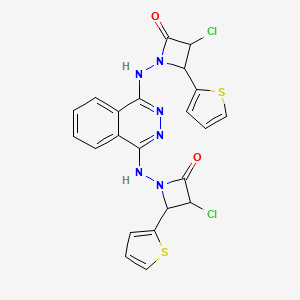
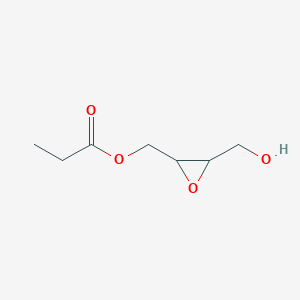
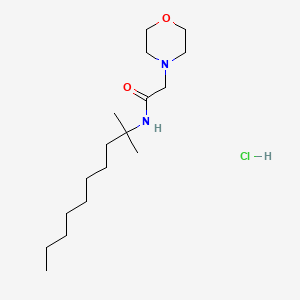
![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
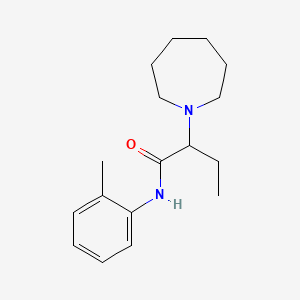

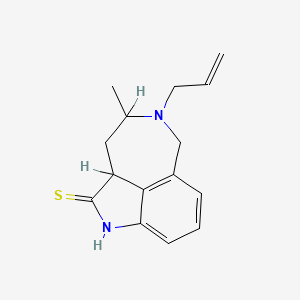

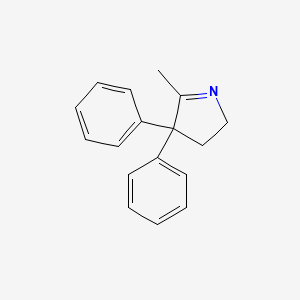
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
